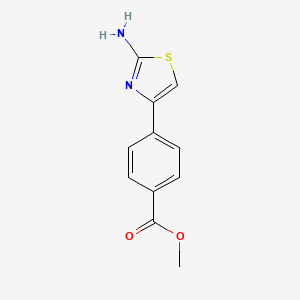

Methyl 4-(2-aminothiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-7(3-5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEIGGWJRUYGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206555-77-3 | |

| Record name | Methyl 4-(2-aminothiazol-4-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Methyl 4 2 Aminothiazol 4 Yl Benzoate

Primary Synthetic Routes to Methyl 4-(2-aminothiazol-4-yl)benzoate

The construction of the this compound core primarily relies on classical synthetic transformations that efficiently assemble the thiazole (B1198619) ring and attach the benzoate (B1203000) moiety.

Condensation Reactions Involving Thiazole Precursors and Benzoate Derivatives

A foundational and widely utilized method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.com In the context of this compound, this would involve a reaction between a methyl 4-(haloacetyl)benzoate and thiourea. The versatility of this method allows for the introduction of various substituents on the thiazole ring. derpharmachemica.com

Another key strategy involves the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, ketones, acids, or acyl chlorides to form benzothiazole (B30560) derivatives, which are structurally related to the target compound. mdpi.comekb.eg For instance, the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives is a common route. nih.gov These condensation reactions are often facilitated by acid catalysts or dehydrating agents. derpharmachemica.comnih.gov

Multi-Step Synthesis Approaches

The synthesis of this compound can also be achieved through multi-step sequences that allow for greater control over the final structure. A common approach begins with the synthesis of a substituted benzoic acid, which is then converted to an acid chloride. This intermediate can then be reacted with other precursors to build the thiazole ring. For example, a multi-step synthesis might start with the nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine, which can then be further functionalized. truman.edu

Advanced Synthetic Techniques for 2-Aminothiazole Derivatives

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for the synthesis of 2-aminothiazole derivatives. These techniques often offer milder reaction conditions and broader substrate scopes.

Cyclization Reactions

Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for constructing heterocyclic rings. A domino alkylation-cyclization reaction of propargyl bromides with thioureas is a known method for synthesizing 2-aminothiazoles. organic-chemistry.orgresearchgate.net Similarly, photoredox and copper cocatalysis can enable a domino cyclization of oxime esters and NH₄SCN to produce structurally diverse 2-aminothiazoles at room temperature. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for 2-Aminothiazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | Microwave irradiation | 2-Aminothiazoles |

| Photocatalytic Domino Cyclization | Enaminones, Thioureas | Oxygen, Ambient temperature | Thiazoles |

Nucleophilic Substitution Reactions

The 2-aminothiazole core can undergo nucleophilic substitution reactions to introduce various functional groups. For instance, the amino group of a 2-aminothiazole can be acylated or can react with isocyanates to form ureas. nih.gov Additionally, the thiazole ring itself can be subject to nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. researchgate.net For example, a 2-chlorothiazole (B1198822) derivative can be prepared from the corresponding 2-aminothiazole via a Sandmeyer-type reaction and then undergo nucleophilic substitution with various nucleophiles. mdpi.comnih.gov

Visible-Light-Promoted C(sp³)–H Bond Functionalization

A novel and green approach to synthesizing 2-aminothiazoles involves the use of visible-light photoredox catalysis. This method allows for the direct functionalization of C(sp³)–H bonds of active methylene (B1212753) ketones, which then react with thioureas. organic-chemistry.orgdntb.gov.uathieme-connect.com This technique avoids the need for pre-functionalized substrates and harsh reagents, making it an attractive and sustainable alternative. organic-chemistry.orgresearchgate.net The reaction typically employs a metal-free organic photocatalyst, such as Eosin Y, and is conducted under mild conditions, often at room temperature and open to the air. organic-chemistry.org

Table 2: Key Features of Visible-Light-Promoted Synthesis

| Feature | Description |

|---|---|

| Catalyst | Typically a metal-free organic photocatalyst (e.g., Eosin Y) |

| Reactants | Active methylene ketones and thioureas |

| Conditions | Visible light (e.g., blue LED), room temperature, often in air |

| Advantages | Green chemistry, mild conditions, high yields, avoids pre-functionalization |

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of this compound class. The core structure presents three primary sites for modification: the 2-amino group of the thiazole, the thiazole ring itself, and the methyl benzoate group. By systematically altering these components, chemists can fine-tune the molecule's properties. Methodologies for derivatization range from direct functionalization of the existing scaffold to the synthesis of analogs from modified starting materials.

The 2-aminothiazole ring is a common feature in many biologically active compounds and offers significant opportunities for structural modification. Variations can be introduced at the exocyclic amino group (N-substitution) or at the C5 position of the thiazole ring.

The primary amino group is a reactive handle for a variety of chemical transformations, including acylation, alkylation, and the formation of ureas or thioureas. nih.govmdpi.com Acylation with various acyl chlorides or carboxylic acids (using coupling agents) yields a range of amide derivatives. nih.govacs.org For instance, reaction with chloroacetyl chloride produces an intermediate that can be further cyclized with reagents like thiourea to introduce a second thiazole ring. nih.gov

Substitution at the C5 position of the thiazole ring is another common strategy, though it often requires starting from a different precursor rather than direct modification of the parent molecule. The classic Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, allows for diversity at this position by varying the α-haloketone starting material. researchgate.netbepls.comderpharmachemica.com

| Reaction Type | Reagent/Condition | Product Description | Reference |

|---|---|---|---|

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride), Base | Forms an amide linkage at the 2-amino position, yielding N-(4-(4-(methoxycarbonyl)phenyl)thiazol-2-yl)benzamide. | acs.org |

| N-Alkylation | Alkyl Halide, Base | Introduces an alkyl group on the 2-amino nitrogen. | acs.org |

| Thiourea Formation | Isothiocyanate (e.g., Phenyl isothiocyanate) | Creates a thiourea derivative, for example, 1-(4-(4-(methoxycarbonyl)phenyl)thiazol-2-yl)-3-phenylthiourea. | mdpi.com |

| C5-Substitution (via Hantzsch Synthesis) | Substituted α-haloketone + Thiourea | Allows for the introduction of various aryl or alkyl groups at the C5 position of the thiazole ring during its formation. | researchgate.netnih.gov |

The benzoate portion of the molecule provides another key site for derivatization, primarily through transformations of the methyl ester. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of a wide array of amides and other ester analogs. nih.govchemspider.com

Alkaline hydrolysis of this compound yields 4-(2-aminothiazol-4-yl)benzoic acid. nih.gov This carboxylic acid can then be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to generate a library of amide derivatives. nih.govresearchgate.net This approach allows for the introduction of various functional groups and structural motifs, significantly expanding the chemical space around the core scaffold.

| Reaction Step | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Ester Hydrolysis | Base (e.g., NaOH or LiOH), H₂O/MeOH | 4-(2-aminothiazol-4-yl)benzoic acid | nih.govchemspider.com |

| Amide Coupling | Target Amine (R-NH₂), Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA) | 4-(2-aminothiazol-4-yl)-N-(R)benzamide | nih.govresearchgate.net |

| Esterification | Target Alcohol (R-OH), Acid Catalyst | Alkyl 4-(2-aminothiazol-4-yl)benzoate | sphinxsai.com |

To explore more extensive structure-activity relationships, bridging linkers or additional heterocyclic rings can be incorporated into the this compound scaffold. This can be achieved by functionalizing either the thiazole or the benzoate moiety as an attachment point.

One strategy involves the acylation of the 2-amino group with a bifunctional reagent like chloroacetyl chloride. researchgate.net The resulting N-(4-(4-(methoxycarbonyl)phenyl)thiazol-2-yl)-2-chloroacetamide can then react with various nucleophiles to introduce new functionalities. For example, reaction with thiourea leads to the formation of a new aminothiazole ring, effectively creating a bis-heterocyclic system linked by an amide bond. nih.gov

Alternatively, the benzoate ester can be modified to introduce a linking point. For instance, the carboxylic acid intermediate (obtained from hydrolysis) can be coupled with an amino-functionalized heterocycle, directly linking the two ring systems via an amide bridge. rsc.orgnih.gov Another approach involves multi-step sequences where the benzoate is converted to an aniline (B41778) or phenol (B47542), which can then participate in further synthetic transformations to append new cyclic structures.

| Starting Moiety | Synthetic Strategy | Resulting Structure | Reference |

|---|---|---|---|

| 2-Amino Group | Acylation with chloroacetyl chloride, followed by cyclization with thiourea. | A new thiazole ring is attached to the 2-amino group, forming a bis(thiazole) derivative. | nih.govresearchgate.net |

| Benzoate Moiety | Hydrolysis to carboxylic acid, followed by amide coupling with an amino-heterocycle (e.g., 2-aminopyrimidine). | A heterocyclic ring is linked to the benzoate moiety via an amide bridge. | rsc.orgnih.gov |

| 2-Amino Group | Reaction with a bifunctional linker containing an isothiocyanate and another reactive group. | Introduction of a thiourea linker for attachment of other moieties. | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Efficacy

Modifications to the thiazole ring of 2-aminothiazole-based compounds have a profound effect on their biological activity. SAR studies reveal that the nature, position, and size of substituents are critical determinants of efficacy.

For instance, in the context of anticancer activity, the introduction of bulky or specific functional groups at the C4 and C5 positions of the thiazole ring significantly influences cytotoxicity. Studies have shown that incorporating a 4,5-butylidene group can be beneficial for improving the cytotoxic effects of certain 2-aminothiazole (B372263) derivatives. nih.gov Conversely, the addition of a smaller methyl group at either the C4 or C5 position has been observed to decrease potency. nih.gov Similarly, substituting the C5 position with a bromo group has led to compounds with moderate anticancer activity. nih.gov

The substitution on the 2-amino group is also a key factor. The addition of a chlorine atom or a dialkyl group to the 2-amino position has been shown to cause a significant decrease in activity, which may be related to an increase in molecular volume that hinders optimal binding to the target. nih.gov Furthermore, aromatic substitutions on the thiazole core generally lead to improved antitumor activity compared to aliphatic substitutions like methyl or ethyl carboxylate groups. nih.gov

Table 1: Effect of Thiazole Ring Substitutions on Anticancer Activity This table is representative of general findings in SAR studies of 2-aminothiazole derivatives and may not directly correspond to Methyl 4-(2-aminothiazol-4-yl)benzoate.

| Position | Substituent | Observed Effect on Potency |

|---|---|---|

| C4/C5 | -CH₃ (Methyl) | Decreased |

| C4/C5 | 4,5-Butylidene | Increased |

| C5 | -Br (Bromo) | Maintained/Slight Decrease |

| C4 | Phenyl | Similar to Methyl (Decreased) |

| 2-Amino | -Cl (Chloro) | Significantly Decreased |

Influence of Benzoate (B1203000) Moiety Modifications on Activity

The benzoate moiety, and more broadly, the aryl group attached at the C4 position of the thiazole ring, plays a crucial role in the pharmacological activity of this class of compounds. Modifications in this part of the molecule can affect target binding, selectivity, and pharmacokinetic properties.

In the design of phosphodiesterase type 5 (PDE5) inhibitors based on the 2-aminothiazole scaffold, it has been suggested that replacing a methyl group with a larger aryl moiety on the core structure could enhance activity. nih.gov Studies on related compounds have demonstrated that both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring can modulate biological effects, although in some series, these electronic impacts were not found to be a primary determinant of antiproliferative activity. nih.gov For example, research on certain benzothiazole (B30560) derivatives, which share structural similarities, showed that various substitutions on the phenyl ring, including chloro, fluoro, and trifluoromethyl groups, lead to significant differences in activity. nih.gov The precise positioning of these groups (e.g., para vs. meta) is also critical. mdpi.com

Stereochemical Considerations in Biological Activity

While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to stereoisomers with distinct biological activities. Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target.

For many classes of compounds, including those based on the aminothiazole scaffold, different enantiomers or diastereomers can exhibit significant variations in potency, efficacy, and even their mechanism of action. Although specific studies focusing solely on the stereochemistry of this compound derivatives are not detailed in the provided context, it is a fundamental principle in medicinal chemistry that the spatial orientation of functional groups must be optimized for effective binding to chiral biological macromolecules like enzymes and receptors. mdpi.com

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective 2-aminothiazole derivatives hinges on a deep understanding of the SAR. Key principles involve optimizing interactions with the target protein's binding site while minimizing off-target effects.

One successful strategy involves modifying linkers between the core scaffold and peripheral groups. For instance, in derivatives of the drug dasatinib, replacing an amide linker with a methylene (B1212753) unit has been explored to create potent inhibitors with different kinetic profiles. mdpi.com Another design approach focuses on creating hybrid molecules that combine the 2-aminothiazole scaffold with other pharmacologically active fragments, such as chalcone, to achieve synergistic or enhanced activity. tandfonline.com

For kinase inhibitors, a common target for aminothiazole derivatives, design strategies often focus on exploiting specific pockets within the enzyme's active site. For example, the design of Sirt2 inhibitors revealed that a 4,6-dimethylpyrimidine (B31164) moiety was crucial for binding to a unique "selectivity pocket," highlighting how specific structural features can be engineered to achieve high selectivity. nih.gov Molecular modeling and docking studies are invaluable tools in this process, allowing researchers to predict how modifications will affect binding affinity and selectivity before synthesis. nih.govresearchgate.net

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a key strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacological profile. drughunter.com This technique is widely applied to the 2-aminothiazole scaffold to enhance potency, alter selectivity, improve metabolic stability, or increase water solubility. mdpi.com

A common bioisosteric replacement for the thiazole ring is the oxazole (B20620) ring. In one study, swapping a 2-aminothiazole with a 2-aminooxazole in a series of antimicrobial compounds resulted in a significant increase in hydrophilicity and water solubility. mdpi.com This change maintained or, in some cases, improved activity against mycobacteria, demonstrating a favorable alteration of physicochemical properties without compromising the desired biological effect. mdpi.com

Another example is the replacement of a phenol (B47542) group with a 2-aminothiazole moiety in opioid compounds. While this substitution led to a slight decrease in binding affinity, it resulted in a compound with high affinity and selectivity for the kappa opioid receptor, showcasing how bioisosteric changes can fine-tune receptor selectivity. nih.gov In other instances, switching from an aminothiazole to an aminothiadiazole scaffold led to a significant loss in potency, indicating that not all bioisosteric replacements are favorable and their success is highly dependent on the specific molecular context and biological target. nih.gov

Table 2: Common Bioisosteric Replacements for the 2-Aminothiazole Scaffold

| Original Group | Bioisostere | Potential Effect on Pharmacological Profile |

|---|---|---|

| 2-Aminothiazole | 2-Aminooxazole | Increased hydrophilicity/solubility, retained antimicrobial activity |

| Phenol | 2-Aminothiazole | Altered receptor selectivity (e.g., in opioids) |

| 2-Aminothiazole | Aminothiadiazole | Potential loss of potency (context-dependent) |

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation

Currently, there is a lack of specific studies in the available scientific literature that definitively identify and validate the molecular targets of Methyl 4-(2-aminothiazol-4-yl)benzoate. The 2-aminothiazole (B372263) scaffold is recognized as a versatile pharmacophore present in numerous compounds with identified biological targets. For instance, various derivatives have been investigated as inhibitors of kinases, including Src family kinases and Aurora kinases, and have shown potential as antitumor agents. Additionally, derivatives of methyl benzoate (B1203000) have been explored as inhibitors of enzymes in the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). However, without direct experimental evidence, it remains speculative whether this compound interacts with these or other targets.

Ligand-Receptor Interactions and Binding Affinity

Detailed information regarding the ligand-receptor interactions and binding affinity of this compound is not available in the reviewed scientific literature. Quantitative measures of binding, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), have not been reported for this specific compound against any particular receptor or enzyme.

Cellular Pathway Modulation

Specific studies elucidating the direct effects of this compound on cellular pathways are not currently available. Research on structurally related compounds offers some insights into potential mechanisms. For example, certain 2-(4-aminophenyl)benzothiazole derivatives, when activated by UVA, have been shown to promote the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). Another distinct 2-aminothiazole derivative demonstrated the ability to reduce the protein levels of inducible nitric oxide synthase (iNOS), neuronal nitric oxide synthase (nNOS), nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). These findings suggest that compounds containing the 2-aminothiazole moiety can influence key signaling pathways involved in cellular stress responses and inflammation, though direct evidence for this compound is absent.

Phenotypic Screening and Biological Response Assays

There is a scarcity of published data from phenotypic screening or specific biological response assays conducted on this compound. The broader family of 2-aminothiazole derivatives has been subjected to a variety of assays, revealing a range of biological activities. For instance, some sulfonamide derivatives of 2-aminothiazole have been assessed for their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) dismutase (SOD)-mimic assays. Other derivatives have been evaluated for their anti-inflammatory properties and their ability to inhibit enzymes like neuraminidase or to exert cytotoxic effects on cancer cell lines. However, the results of such assays for this compound have not been reported in the available literature.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of 2-aminothiazole (B372263), molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, in the pursuit of novel antioxidant agents, a series of 2-aminothiazole derivatives were synthesized and their antioxidant potential was evaluated through molecular docking against oxidoreductase proteins (PDB IDs: 2CDU and 3NM8). asianpubs.orgresearchgate.net The results indicated that certain derivatives exhibited strong binding affinities to the target proteins, suggesting their potential as antioxidants. asianpubs.orgresearchgate.net Similarly, in the context of anticancer drug discovery, molecular docking has been used to screen 2-aminothiazole derivatives against targets like Aurora kinase, a key enzyme in tumor growth. acs.org These simulations have helped in identifying compounds with excellent binding interactions within the active site of the kinase. acs.org

Furthermore, in the development of inhibitors for Hec1/Nek2, a crucial target for cancer treatment, molecular docking was employed to study the interactions of 2-aminothiazole derivatives with the protein. tandfonline.com These studies provide insights into the key interactions that can be optimized to design more potent inhibitors. tandfonline.com While specific docking studies on Methyl 4-(2-aminothiazol-4-yl)benzoate are not extensively documented, the existing research on analogous structures provides a strong foundation for predicting its potential interactions with various biological targets.

Table 1: Examples of Molecular Docking Studies on 2-Aminothiazole Derivatives

| Target Protein | PDB ID | Purpose of Study | Key Findings |

|---|---|---|---|

| Oxidoreductase | 2CDU, 3NM8 | Evaluation of antioxidant potential | Certain derivatives show strong binding affinity. asianpubs.orgresearchgate.net |

| Aurora kinase | 1MQ4 | Identification of potential anticancer agents | Derivatives exhibit excellent binding interactions with the active site. acs.org |

| Hec1/Nek2 | - | Design of novel cancer therapeutics | Elucidation of key interactions for inhibitor development. tandfonline.com |

| p56lck | - | Design of potent inhibitors for cancer treatment | Benzothiazole-thiazole hybrids show potential as competitive inhibitors. biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological activity. researchgate.net

Several QSAR studies have been conducted on 2-aminothiazole derivatives to explore their therapeutic potential. For example, in the development of anticancer agents targeting Aurora kinase, QSAR models have been built to identify the physicochemical properties that influence the inhibitory activity of these compounds. acs.org The statistical quality of these models, often evaluated by parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), is crucial for their predictive power. acs.orgtandfonline.com

In another study focusing on Hec1/Nek2 inhibitors, a QSAR model was generated for a series of 2-aminothiazole derivatives, which helped in designing new lead molecules with predicted inhibitory activity. tandfonline.com Similarly, QSAR studies have been applied to 2-aminothiazole sulfonamide derivatives to model their antioxidant activities. nih.gov These models can guide the rational design of new derivatives with enhanced antioxidant properties. nih.gov

Table 2: Key Parameters in QSAR Models for 2-Aminothiazole Derivatives

| Study Focus | Model Statistical Parameters | Descriptors Influencing Activity |

|---|---|---|

| Aurora Kinase Inhibition | R² = 0.8902, Q²LOO = 0.7875 | Atomic volume, atomic charges, Sanderson's electronegativity acs.org |

| Hec1/Nek2 Inhibition | R² = 0.8436, Q²LOO = 0.7965 | Not specified tandfonline.com |

| Antioxidant Activity | Good predictive performance | Mass, polarizability, electronegativity, presence of C-F bond, van der Waals volume, structural symmetry nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new compounds with the desired biological activity, a process known as virtual screening. asianpubs.org

For 2-aminothiazole derivatives, pharmacophore modeling and virtual screening have been employed to discover new compounds with potential therapeutic applications. nih.gov For instance, in the search for novel anticancer agents, this approach has been used to identify new 2-aminothiazole-based compounds that could act as inhibitors of specific cancer-related targets. nih.gov The thiazole (B1198619) ring is often considered a key pharmacophoric feature in the design of new medicinal compounds. acs.org

Virtual screening of 2-aminothiazole libraries has led to the identification of compounds with promising antitumor activities. nih.gov By filtering compounds based on their fit to a pharmacophore model and their predicted drug-like properties, researchers can prioritize a smaller, more manageable number of compounds for synthesis and biological testing.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Derivatives

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov

For derivatives of 2-aminothiazole, in silico ADME predictions have been performed to assess their drug-likeness. mspsss.org.ua These predictions often involve calculating various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, and comparing them to established criteria like Lipinski's rule of five. nih.govnih.gov

Studies on 2-aminothiazole derivatives have shown that many of these compounds are predicted to have good oral bioavailability and favorable ADME profiles. mspsss.org.ua For example, in silico analysis of pseudothiohydantoin derivatives, which contain the 2-aminothiazol-4(5H)-one core, indicated favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds. nih.gov These predictions suggest that derivatives of this compound could also possess desirable pharmacokinetic properties.

Table 3: Predicted ADME Properties for 2-Aminothiazole Derivatives

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Lipinski's Rule of Five | Compliance | Good oral bioavailability and drug-likeness nih.govnih.gov |

| Human Intestinal Absorption | High percentage | Good absorption from the gastrointestinal tract |

| Oral Bioavailability | Favorable | Potential for oral administration mspsss.org.ua |

| Blood-Brain Barrier Permeability | Variable | Indicates potential for CNS or non-CNS activity |

In Silico Mutagenicity Prediction

Assessing the potential mutagenicity of a compound is a crucial step in drug development to ensure its safety. In silico methods for mutagenicity prediction are valuable tools for early-stage hazard identification, reducing the need for extensive animal testing.

For 2-aminothiazole derivatives, in silico toxicity predictions, including mutagenicity, have been incorporated into the design of new compounds. acs.org In one study focused on designing novel anticancer agents based on the 2-amino thiazole scaffold, the predicted toxicity profiles of the designed compounds were evaluated. The results indicated that the compounds were non-mutagenic, non-tumorigenic, non-irritant, and had no reproductive toxicity, suggesting their suitability for further research. acs.org

These in silico predictions are typically based on computational models that have been trained on large datasets of known mutagens and non-mutagens. By analyzing the chemical structure of a new compound, these models can predict its likelihood of causing mutations.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of "Methyl 4-(2-aminothiazol-4-yl)benzoate" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," ¹H NMR and ¹³C NMR spectra would be characteristic.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzoate (B1203000) and aminothiazole rings, as well as the methyl ester group. The aromatic protons on the benzoate ring would typically appear as doublets in the downfield region (around 7-8 ppm). The proton on the thiazole (B1198619) ring would likely resonate as a singlet, and the amino group protons would appear as a broad singlet. The methyl protons of the ester group would be expected to show a sharp singlet in the upfield region (around 3-4 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the aromatic and heterocyclic rings, and the methyl carbon of the ester group. For instance, the carbonyl carbon would be expected in the 160-170 ppm range, while the aromatic and thiazole carbons would appear between 100 and 150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-OCH₃) | ~3.8 | ~52 |

| Amino Protons (-NH₂) | Broad singlet | - |

| Thiazole Proton | Singlet | ~105 |

| Aromatic Protons | Doublets (~7.8 and ~8.0) | ~125-135 |

| Thiazole Carbons | - | ~145, ~170 |

| Aromatic Carbons | - | ~128-132 |

| Carbonyl Carbon (-C=O) | - | ~166 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "this compound" would be expected to show absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-O stretching of the ester (around 1200-1300 cm⁻¹). Aromatic C-H stretching bands would also be observed above 3000 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For "this compound," the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (234.28 g/mol ). chemuniverse.comachemblock.com The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a significant fragment ion. Other characteristic fragments could arise from the cleavage of the thiazole ring or the bond connecting the two ring systems.

Chromatographic Methods (e.g., HPLC, LC-MS, TLC) for Purity and Identity

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would be suitable for analyzing this compound. Such a method would typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The retention time of the compound under specific chromatographic conditions serves as an identifier, while the peak area can be used for quantification to determine purity. For related aminothiazole derivatives, methods have been developed using isocratic elution on a C18 column with UV detection. researchgate.netejpmr.comresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is highly sensitive and specific, allowing for the confirmation of the molecular weight of the eluted compound and providing structural information from its fragmentation pattern. LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and is particularly useful for analyzing complex mixtures and for quantitative studies. d-nb.info

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For "this compound," a suitable TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents, such as ethyl acetate and hexane, as the mobile phase. The position of the spot, represented by its retention factor (Rf) value, can be used for identification by comparison with a standard.

Table 2: Typical Chromatographic Conditions for Analysis of Aminothiazole Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection |

| HPLC | C18 silica gel | Acetonitrile/Water with buffer | UV-Vis |

| LC-MS | C18 silica gel | Acetonitrile/Water with formic acid | Mass Spectrometry |

| TLC | Silica gel | Ethyl acetate/Hexane | UV light |

Elemental Analysis for Compositional Verification

Elemental Analysis is a technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For "this compound," with a molecular formula of C₁₁H₁₀N₂O₂S, the theoretical elemental composition can be calculated. chemuniverse.com Experimental values obtained from elemental analysis should closely match these calculated percentages to confirm the empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 56.40% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.30% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.96% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.66% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.69% |

| Total | 234.30 | 100.00% |

Role of Methyl 4 2 Aminothiazol 4 Yl Benzoate in Pharmaceutical Development

Utilization as a Key Pharmaceutical Intermediate

The primary role of Methyl 4-(2-aminothiazol-4-yl)benzoate in the pharmaceutical industry is as a key intermediate. An intermediate is a molecule that is a stepping-stone in the synthesis of a final, more complex compound, such as an active pharmaceutical ingredient (API). The structural features of this compound make it particularly useful for this purpose. The 2-aminothiazole (B372263) moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in known drugs and biologically active compounds.

The reactivity of the amino group on the thiazole (B1198619) ring and the ester group on the benzoate (B1203000) ring allows for various chemical modifications. This enables chemists to systematically alter the structure of the molecule to optimize its pharmacological properties. For instance, the amino group can be readily acylated, alkylated, or used in coupling reactions to introduce new functional groups and build more complex molecular architectures. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. This versatility makes it a valuable precursor in the multi-step synthesis of targeted therapeutic agents.

Contribution to the Development of New Therapeutic Agents

The 2-aminothiazole core within this compound is a structural motif present in numerous approved drugs and clinical candidates. Derivatives synthesized from this intermediate have shown a broad spectrum of biological activities, highlighting its contribution to the discovery of new medicines. Research has demonstrated that compounds derived from this scaffold can be developed to target various enzymes and receptors in the body.

For example, the 2-aminothiazole structure is a key component in some kinase inhibitors, which are a major class of drugs used in cancer therapy. By modifying the core structure of this compound, researchers can design molecules that selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and halting cancer cell proliferation. The development of novel derivatives continues to be an active area of research, with studies exploring their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.

Table 1: Examples of Therapeutic Areas Explored with Derivatives

| Therapeutic Area | Target Class | Potential Application |

| Oncology | Kinase Inhibitors | Anti-cancer agents |

| Infectious Diseases | Bacterial Enzymes | Antibacterial agents |

| Inflammation | Cyclooxygenase (COX) | Anti-inflammatory drugs |

| Neurological Disorders | Monoamine Oxidase (MAO) | Neuroprotective agents |

Integration into Hybrid Pharmacophores and Novel Drug Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The concept of hybrid pharmacophores involves combining two or more known pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or dual-acting properties.

This compound is an excellent candidate for integration into such hybrid structures. Its distinct 2-aminothiazole and benzoate components can each interact with different binding sites on a target protein or even with two different biological targets. Medicinal chemists leverage this by linking the this compound scaffold to other pharmacologically active moieties. This strategy of molecular hybridization has led to the creation of novel drug scaffolds with unique mechanisms of action. These new scaffolds are often designed to overcome challenges such as drug resistance or to improve the selectivity and efficacy of existing treatments. The ability to systematically modify this intermediate allows for the rational design of next-generation therapeutics built upon novel and complex molecular frameworks.

Toxicological Research and Safety Assessment

Bacterial Mutagenicity Studies (Ames Test)

The 2-aminothiazole (B372263) ring is a common structural feature in many pharmaceuticals and other commercial chemicals and has been the subject of toxicological evaluation. Research has indicated that some 2-aminothiazole derivatives can exhibit mutagenic activity in the Ames test, often dependent on the nature and position of substituents on the thiazole (B1198619) ring and the presence of metabolic activation (S9 mix).

For instance, studies on various 2-aminothiazole derivatives have yielded mixed results in the Ames test, as illustrated in the table below. The mutagenicity of these compounds can be influenced by factors such as the presence of nitro groups, aromatic amines, or other reactive functional groups.

| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result |

|---|---|---|---|

| 2-Aminothiazole | TA98, TA100, TA1535, TA1537 | With and Without | Generally Negative, some studies report weak positive in TA98 with S9 |

| 2-Amino-5-nitrothiazole | TA98, TA100 | Without | Positive |

| N-(4-(thiazol-2-yl)phenyl)acetamide | Not specified | Not specified | Some derivatives showed mutagenic potential |

Exploration of Structure-Activity Relationships in Relation to Potential Mutagenicity

The analysis of structure-activity relationships (SAR) is a valuable tool for predicting the toxicological properties of a chemical based on its molecular structure. For "Methyl 4-(2-aminothiazol-4-yl)benzoate," the key structural motifs of concern are the 2-aminothiazole ring and the methyl benzoate (B1203000) moiety.

The 2-Aminothiazole Moiety:

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. However, it has also been identified as a potential "toxicophore," a chemical structure that is associated with toxicity. The primary concern with the 2-aminothiazole ring is its potential for metabolic activation to reactive intermediates that can interact with DNA, leading to mutations.

Key structural features that can influence the mutagenicity of 2-aminothiazole derivatives include:

Substituents on the thiazole ring: The presence of electron-withdrawing groups, such as nitro groups, can increase the likelihood of mutagenicity.

The exocyclic amino group: The amino group can be a site of metabolic activation, for example, through N-hydroxylation, to form reactive species.

The Methyl Benzoate Moiety:

In the context of "this compound," the key considerations for its potential mutagenicity based on SAR are:

The potential for metabolic activation of the 2-aminothiazole ring.

The influence of the methyl benzoate substituent on the electronic properties and metabolic fate of the 2-aminothiazole moiety.

The potential for the entire molecule to intercalate with DNA or to be metabolized to a reactive species.

Future Research Directions and Therapeutic Prospects

Development of More Potent and Selective Analogs

A primary focus of future research will be the rational design and synthesis of Methyl 4-(2-aminothiazol-4-yl)benzoate analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing insights into how chemical modifications influence biological activity. acs.org

Key strategies for developing advanced analogs include:

Modification of the 2-amino group: Altering the amino substituent can significantly impact the compound's interaction with biological targets. For instance, converting the 2-amino group to an amide has been a successful strategy in developing new classes of derivatives. nih.gov

Substitution on the thiazole (B1198619) ring: Introducing various functional groups at different positions of the thiazole ring can modulate the compound's electronic and steric properties, thereby enhancing its binding affinity and selectivity for specific targets. researchgate.net

Variations of the benzoate (B1203000) moiety: Modifications to the phenyl ring and the ester group of the benzoate portion of the molecule can influence its pharmacokinetic and pharmacodynamic properties.

An example of SAR-driven design is the development of 2-(4-aminophenyl)benzothiazoles, where substitutions on the aminophenyl ring led to compounds with potent and selective antitumor activity. nih.govresearchgate.net Specifically, the introduction of a 3'-methyl group, as seen in 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203), resulted in a compound with superior in vivo performance. nih.govresearchgate.net Similarly, research on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors has shown that modifications to the benzoic acid moiety can enhance antiproliferative activity. nih.gov

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| DF 203 | 3'-methyl substitution on the aminophenyl ring of a benzothiazole (B30560) analog | Potent and selective antitumor agent | nih.govresearchgate.net |

| Dasatinib | A complex 2-aminothiazole derivative | Clinically applied anticancer drug | nih.gov |

| TH-39 | A specific 2-aminothiazole derivative | Inhibits Hec1/Nek2 interaction in K562 leukemia cells | nih.gov |

Exploration of Novel Biological Targets

While 2-aminothiazole derivatives have been investigated for their effects on various known targets, there is significant potential to identify novel biological pathways and molecules with which they interact. The diverse pharmacological profile of this class of compounds suggests that they may act on multiple targets, some of which may not yet be identified. researchgate.net

Future research in this area could involve:

Target identification studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound and its analogs.

Mechanism of action studies: Elucidating the downstream signaling pathways affected by these compounds to understand their cellular effects fully. For example, some 2-aminothiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase-3 activation and regulation of Bcl-2 family proteins. nih.gov

Phenotypic screening: Employing high-content screening approaches to identify unexpected therapeutic applications for these compounds based on their cellular effects.

The ability of aminothiazoles to coordinate with metal ions like zinc, copper, and nickel also suggests that their mechanism of action could involve interactions with metalloenzymes. uq.edu.au

Translational Research and Preclinical Development

Promising analogs of this compound identified through initial screening will require rigorous preclinical evaluation to assess their potential for clinical development. This phase of research bridges the gap between basic discovery and clinical application.

Key aspects of translational research and preclinical development include:

In vivo efficacy studies: Evaluating the therapeutic effect of lead compounds in relevant animal models of disease. For instance, a derivative of 2-aminothiazole, compound 25a, demonstrated comparable efficacy to the FDA-approved drug SAHA in a PC-3 mouse xenograft model of cancer. nih.gov

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to optimize their delivery and dosing schedules.

Toxicology studies: Assessing the safety profile of the compounds to identify any potential adverse effects before they can be considered for human trials.

The development of 2-aminothiazole analogs for prion diseases highlights the importance of optimizing physicochemical properties to ensure that the drug can reach its target in the body, such as achieving high concentrations in the brain. acs.org

Addressing Drug Resistance Mechanisms

A significant challenge in modern medicine, particularly in cancer and infectious diseases, is the emergence of drug resistance. nih.govnih.gov The development of new therapeutic agents that can overcome or circumvent these resistance mechanisms is a critical area of research. nih.gov

Future studies on this compound analogs could focus on:

Activity against resistant cell lines and pathogens: Evaluating the efficacy of new compounds against drug-resistant cancer cell lines or microbial strains.

Combination therapies: Investigating the potential of these compounds to be used in combination with existing drugs to enhance their efficacy and overcome resistance.

Elucidation of resistance-modulating mechanisms: Understanding how these compounds might interfere with the biological mechanisms that lead to drug resistance.

The investigation of small molecule antitumor agents that can reduce drug resistance is a desirable goal in cancer therapy. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers powerful tools for accelerating the design and optimization of new drug candidates. nih.gov These computational approaches can analyze vast datasets to identify patterns and predict the properties of novel molecules, thereby streamlining the design-make-test-analyze cycle. nih.gov

Applications of AI and ML in the design of this compound analogs include:

Predictive modeling: Using ML algorithms to build models that can predict the biological activity, selectivity, and pharmacokinetic properties of virtual compounds based on their chemical structure. nih.gov

De novo drug design: Employing generative models to design novel molecules with desired properties from scratch. rsc.org

Virtual screening: Screening large virtual libraries of compounds to identify those with the highest probability of being active against a specific target.

By leveraging these in silico methods, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process. nih.govrsc.org

| Compound Name |

|---|

| This compound |

| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) |

| Dasatinib |

| TH-39 |

| SAHA |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-(2-aminothiazol-4-yl)benzoate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole precursors and benzoate derivatives. For example, substituted benzaldehydes react with aminothiazole intermediates under reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Advanced methods include coupling reactions using K₂CO₃ and KI in acetonitrile at elevated temperatures (70°C) to introduce formyl or aryloxy groups .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) in deuterated DMSO (δ = 3.86 ppm for methoxy groups) and melting point determination (e.g., 139.5–140°C for structural analogs) are standard . High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC; Rf = 0.62 in hexane/EtOH) aid in purity assessment .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing thiazole-based inhibitors or ligands. For example, it can be functionalized via click chemistry using alkyne or azide groups for bioconjugation . Its benzoate moiety also enables derivatization into prodrugs or polymer precursors .

Advanced Research Questions

Q. How can structural modifications optimize reactivity or biological activity?

- Methodological Answer : Modifying the thiazole ring (e.g., halogenation or alkylation) or benzoate ester (e.g., introducing methoxy or alkyne groups) alters electronic and steric properties. For instance, extending the alkyne chain (as in Methyl 4-(hept-5-ynoylamino)benzoate) enhances stability for click chemistry applications . Computational modeling (e.g., DFT) predicts regioselectivity for substitutions .

Q. How to resolve contradictions in reaction yields across different protocols?

- Methodological Answer : Discrepancies in yields may arise from catalyst choice (e.g., glacial acetic acid vs. K₂CO₃) or solvent polarity. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, replacing ethanol with acetonitrile improves solubility of aromatic intermediates, while KI enhances nucleophilic substitution kinetics .

Q. What strategies validate the biological activity of derivatives?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition or cytotoxicity) are paired with structural analogs to establish structure-activity relationships (SAR). For example, derivatives with electron-withdrawing groups on the benzoate ring show enhanced inhibition of bacterial ligases . Confocal microscopy or flow cytometry can track cellular uptake when fluorescent tags are introduced .

Q. How to address challenges in purifying complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.